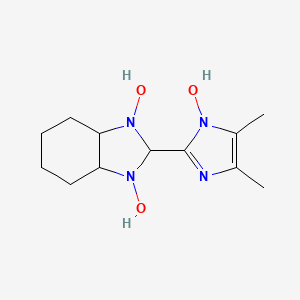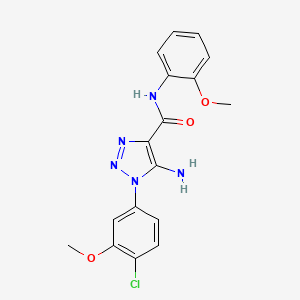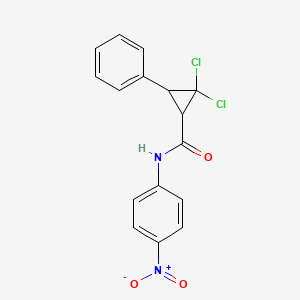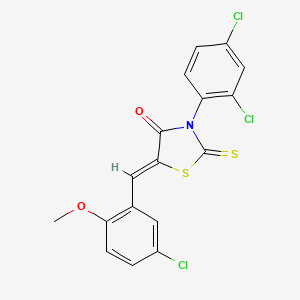![molecular formula C20H28N2O3 B5223430 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol
説明
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol is a complex organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol typically involves multiple steps, starting with the preparation of the adamantyl and nitrophenyl precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ethers or esters.
科学的研究の応用
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
1-(1-Adamantyl)ethanol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
4-Nitrophenylethanol: Lacks the adamantyl group, affecting its steric and electronic characteristics.
Adamantane derivatives: Share the adamantyl group but differ in other functional groups, leading to varied applications and reactivity.
Uniqueness
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol is unique due to the combination of the adamantyl and nitrophenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-13(20-9-14-6-15(10-20)8-16(7-14)11-20)21-12-19(23)17-2-4-18(5-3-17)22(24)25/h2-5,13-16,19,21,23H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZYOXZAUKYBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319847 | |
| Record name | 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
363620-81-9 | |
| Record name | 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
![(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5223385.png)
![3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B5223390.png)
![4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B5223391.png)
![N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5223397.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)


![5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B5223441.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)

